molecular formula C9H9BrClN B2408866 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1445891-27-9

8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2408866
CAS RN: 1445891-27-9
M. Wt: 246.53
InChI Key: FKUPERICYLCFLB-UHFFFAOYSA-N
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Description

8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1445891-27-9 . It has a molecular weight of 246.53 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its C(1)-substituted derivatives has garnered significant attention in recent years . They can act as precursors for various alkaloids displaying multifarious biological activities . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is represented by the linear formula: C9H9BrClN . The InChI code for this compound is 1S/C9H9BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-2,12H,3-5H2 .


Chemical Reactions Analysis

The C(1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent studies . Exclusive formation of C(1)-alkynylated THIQs (endo products) was observed in good to excellent yields .


Physical And Chemical Properties Analysis

The physical form of 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline can be liquid, solid, semi-solid, or lump . It is stored at room temperature in a dark place under an inert atmosphere .

Scientific Research Applications

Synthesis and Transformations

8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with potential applications in organic synthesis. Research indicates its use in the synthesis of various derivatives. For instance, Hargitai et al. (2018) explored the synthesis of barely accessible 8-chloro-3,4-dihydroisoquinoline, a compound structurally similar to 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline, showing its potential in the synthesis of drug candidates (Hargitai et al., 2018).

Precursor to Complex Molecules

Studies also illustrate the use of similar tetrahydroisoquinoline derivatives as precursors for more complex molecular structures. Voskressensky et al. (2010) demonstrated the reaction of a structurally analogous tetrahydroisoquinoline with activated alkynes, leading to the formation of stable tetrahydropyrrolo[2,1-a]isoquinolin-4-ium ylides (Voskressensky et al., 2010).

Building Blocks in Drug Synthesis

Moreover, derivatives of tetrahydroisoquinolines, including 8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline, serve as essential building blocks in the synthesis of potential drug candidates. This is exemplified by Min (2011) in the synthesis of SPD 502, a competitive AMPA receptor antagonist (Min, 2011).

Inhibitors in Biochemical Research

Additionally, Rey et al. (1985) synthesized various 8-substituted 2-methyl-1,2,3,4-tetrahydroisoquinolines, highlighting the compound's utility in creating inhibitors that may have applications in biochemical research (Rey et al., 1985).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Future Directions

The future directions for the study of 1,2,3,4-tetrahydroisoquinolines (THIQ) and its derivatives are promising . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise . The development of novel THIQ analogs with potent biological activity is expected to continue .

properties

IUPAC Name

8-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUPERICYLCFLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline

CAS RN

1445891-27-9
Record name 8-bromo-5-chloro-1,2,3,4-tetrahydroisoquinoline
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